N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring . The thiophene-2-sulfonamide moiety is then introduced through a series of substitution reactions. The final step involves the coupling of the 2-methoxybenzylamine group to the quinoxaline core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core is known to interact with DNA and proteins, leading to the disruption of cellular processes. The thiophene-2-sulfonamide moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . The compound’s effects are mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These include compounds like 2,3-diphenylquinoxaline and 2-methylquinoxaline, which share the quinoxaline core but differ in their substituents.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-sulfonic acid share the thiophene ring but have different functional groups.
Uniqueness
N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to the combination of the quinoxaline and thiophene-2-sulfonamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-27-17-10-5-2-7-14(17)13-21-19-20(23-16-9-4-3-8-15(16)22-19)24-29(25,26)18-11-6-12-28-18/h2-12H,13H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXBDXCSNPIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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